

CAS number and molecular formula of Diclofenac Amide-13C6

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Compound of Interest

Compound Name: *Diclofenac Amide-13C6*

Cat. No.: *B195509*

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An In-depth Technical Guide to Diclofenac Amide-13C6

This technical guide provides a comprehensive overview of **Diclofenac Amide-13C6**, a stable isotope-labeled internal standard, and its unlabelled counterpart, Diclofenac Amide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical applications, and relevant biological pathways.

Chemical Identity and Properties

Diclofenac Amide-13C6 is the isotopically labeled form of Diclofenac Amide, a prodrug and degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The incorporation of six carbon-13 atoms makes it an ideal internal standard for quantitative mass spectrometry-based analyses, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.

Table 1: Chemical and Physical Data of Diclofenac Amide and **Diclofenac Amide-13C6**

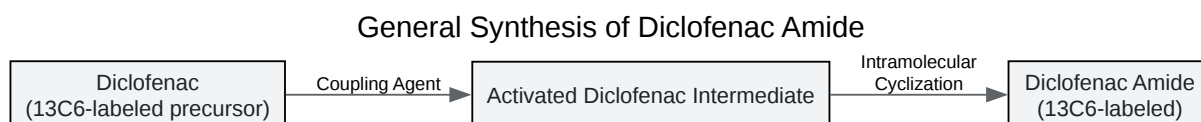
Property	Diclofenac Amide	Diclofenac Amide-13C6
Synonyms	Diclofenac Lactam, 1-(2,6-Dichlorophenyl)oxindole, NSC 621845	1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one-13C6
CAS Number	15362-40-0 (unlabelled)[1][2][3]	Not consistently available
Molecular Formula	C ₁₄ H ₉ Cl ₂ NO[4]	C ₈ ¹³ C ₆ H ₉ Cl ₂ NO[1][5]
Molecular Weight	278.1 g/mol [4][6]	284.09 g/mol [1][5]
Appearance	Crystalline solid	-
Solubility	>50 mg/mL in DMF, >40 mg/mL in DMSO, >35 mg/mL in Ethanol, >9 mg/mL in PBS (pH 7.2)[7]	-

Synthesis and Manufacturing

The synthesis of Diclofenac Amide typically involves the intramolecular cyclization of Diclofenac. This reaction is essentially a dehydration process that forms the lactam ring characteristic of the indolinone structure.[6] The synthesis of the 13C6-labeled analog follows a similar pathway, utilizing a 13C6-labeled Diclofenac precursor.

General Synthesis Workflow

The conversion of Diclofenac to Diclofenac Amide can be achieved through the use of coupling agents that activate the carboxylic acid group of Diclofenac, facilitating the intramolecular amide bond formation.[6]



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A simplified workflow for the synthesis of Diclofenac Amide.

Example Experimental Protocol: Synthesis of Amide Prodrugs of Diclofenac

This protocol is adapted from the synthesis of amide prodrugs of Diclofenac and can be conceptually applied to the synthesis of **Diclofenac Amide-13C6**, assuming the availability of the labeled precursor.

- **Reaction Setup:** Dissolve Diclofenac-13C6 in a suitable organic solvent such as dichloromethane in a reaction vessel.
- **Activation:** Add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to the solution to activate the carboxylic acid group.
- **Cyclization:** The intramolecular cyclization to form the amide bond is often facilitated by a base such as N-methylmorpholine (NMM) and may require heating.[5]
- **Work-up and Purification:** After the reaction is complete, the mixture is typically washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield pure **Diclofenac Amide-13C6**. [5]

Analytical Methodologies

Diclofenac Amide-13C6 is primarily used as an internal standard in chromatography-based assays for the quantification of Diclofenac and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common analytical technique.

Representative HPLC Method for Analysis

The following is a general HPLC method that can be adapted for the analysis of Diclofenac, with **Diclofenac Amide-13C6** as an internal standard.

Table 2: Example HPLC Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 μ m)[8]
Mobile Phase	Acetonitrile and 0.05 M orthophosphoric acid (pH 2.0) in a gradient[8]
Flow Rate	1.0 - 2.0 mL/min[8]
Detection	UV at 210 nm or Mass Spectrometry[8]
Internal Standard	Diclofenac Amide-13C6

Sample Preparation from Biological Matrices

- Spiking: Add a known concentration of **Diclofenac Amide-13C6** internal standard to the biological sample (e.g., plasma, urine).
- Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.
- Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
- Analysis: Inject the prepared sample into the HPLC system for analysis.

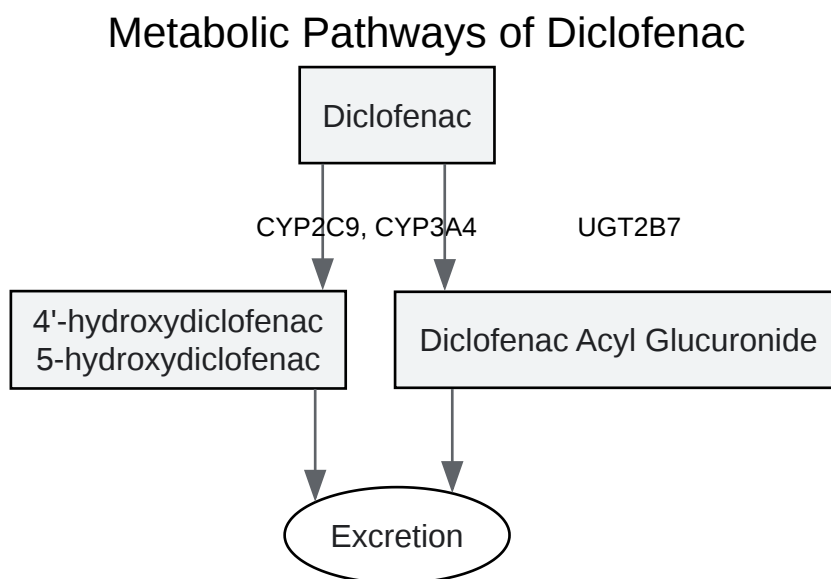
Biological Context: Metabolism and Signaling Pathways

Diclofenac Amide is a prodrug that is hydrolyzed in the body to release the active drug, Diclofenac.[7] Therefore, the biological activity and signaling pathways are those of Diclofenac.

Metabolism of Diclofenac

The metabolism of Diclofenac primarily occurs in the liver and involves two main pathways: hydroxylation and glucuronidation.[9][10][11]

- Hydroxylation: Cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, are responsible for the hydroxylation of Diclofenac to form metabolites such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac.[9][11]
- Glucuronidation: The carboxylic acid group of Diclofenac can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7.[9][11]



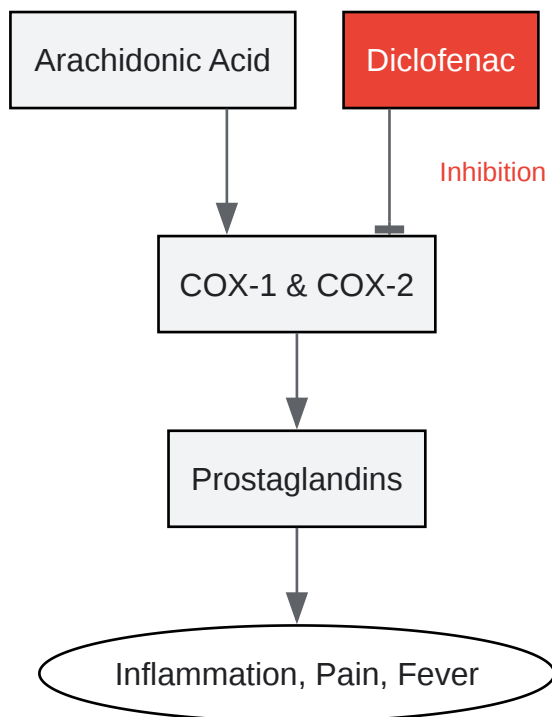
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Major metabolic pathways of Diclofenac in the liver.

Mechanism of Action and Signaling Pathway

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Diclofenac's Inhibition of the COX Pathway



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Diclofenac inhibits COX enzymes, reducing prostaglandin synthesis.

Beyond COX inhibition, research suggests that Diclofenac may have other mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.^{[12][13]}

Applications in Research and Development

The primary application of **Diclofenac Amide-13C6** is as a robust internal standard for the quantification of Diclofenac and its metabolites in various biological samples. Its use significantly improves the reliability of bioanalytical methods, which is crucial in:

- Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Diclofenac.
- Bioavailability and bioequivalence studies: To compare different formulations of Diclofenac.
- Metabolite identification and quantification: To study the metabolic profile of Diclofenac.

- Therapeutic drug monitoring: To ensure optimal drug dosage and efficacy.

Diclofenac Amide itself is a subject of research as a prodrug of Diclofenac with potentially reduced gastrointestinal side effects due to the masking of the free carboxylic acid group.[5][7]

Conclusion

Diclofenac Amide-13C6 is an indispensable tool for researchers and drug developers working with Diclofenac. Its stable isotope label ensures accurate and precise quantification in complex biological matrices. A thorough understanding of its properties, synthesis, and the biological pathways of its active form, Diclofenac, is essential for its effective application in advancing pharmaceutical research and development.

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